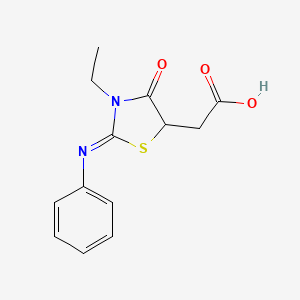

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid

Description

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid is a thiazolidinone derivative characterized by a central thiazolidinone ring substituted with an ethyl group at position 3, a phenylimino group at position 2, and an acetic acid moiety at position 3. Thiazolidinones are heterocyclic compounds of significant pharmacological interest due to their antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structure combines electron-withdrawing (oxo) and electron-donating (ethyl, phenylimino) groups, which may enhance its reactivity and biological activity.

Properties

IUPAC Name |

2-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-15-12(18)10(8-11(16)17)19-13(15)14-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXQDJRRPGVYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid typically involves the condensation of ethyl acetoacetate with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The detailed steps are as follows:

Condensation: Ethyl acetoacetate reacts with thiosemicarbazide in the presence of an acid catalyst to form the intermediate.

Cyclization: The intermediate undergoes cyclization to form the thiazolidinone ring.

Acylation: The final step involves the acylation of the thiazolidinone ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives share a common core but differ in substituents, which critically influence their chemical behavior and bioactivity. Below is a comparative analysis of (3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid and related compounds:

Structural Modifications and Functional Groups

Key Research Findings and Implications

Substituent-Driven Bioactivity: The phenylimino group in the target compound may confer selectivity toward Gram-positive bacteria, as seen in analogs with aromatic substituents .

Synthetic Accessibility : Pyrimidine-thiazole hybrids are synthesized efficiently (65–80% yields), suggesting that the target compound could be optimized for scalable production .

Unanswered Questions : The impact of the acetic acid moiety on bioavailability remains unclear. Compounds with carboxylic acid groups (e.g., 443875-50-1 ) may exhibit pH-dependent solubility, warranting further study.

Biological Activity

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid, a thiazolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The following sections will explore its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S |

| Molecular Weight | 278.33 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 465.5 ± 37.0 °C |

| Flash Point | 235.3 ± 26.5 °C |

| CAS Number | 104445-59-2 |

Target Interactions

Thiazolidine derivatives, including this compound, interact with various biological targets, leading to a range of pharmacological effects:

- Anticancer Activity : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. By inhibiting CDK2, it induces apoptosis in cancer cells and inhibits their proliferation .

- Antimicrobial Effects : The thiazolidine motif is known for its antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Anti-inflammatory Properties : This compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.

- Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Cycle Regulation : By inhibiting CDK2, it alters the phosphorylation of target proteins necessary for cell cycle progression.

- Apoptosis Induction : It activates intrinsic and extrinsic apoptotic pathways in cancer cells.

- Inflammatory Response Modulation : It may reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed in biological systems.

- Metabolism : Primarily metabolized by liver enzymes (cytochrome P450), leading to various metabolites.

- Distribution : Distributed throughout tissues via specific transporters.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines with IC₅₀ values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Research indicated effective inhibition of gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Neuroprotection : In animal models of neurodegeneration, the compound showed promise in reducing neuronal loss and improving cognitive function through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.